molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7

7,8-dihydro-1H-furo[2,3-g]indole

Cat. No. B180331
M. Wt: 159.18 g/mol
InChI Key: JGMWGDRTILHBMM-UHFFFAOYSA-N
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Patent
US06962939B1

Procedure details

A stirred solution of 7,8-dihydrofuro[2,3-g]indole-2-carboxylic acid and 5,6-dihydrofuro[3,2-f]indole-2-carboxylic acid (1:1) (5.46 g, 26.9 mmol) in phenyl ether (250 mL) was heated at reflux for 45 min, then allowed to cool to ambient temperature. Heptane (500 mL) was added and the mixture was passed through a heptane-packed SiO2 column under pressure. The column was eluted with heptane (1.5 L), then heptane-dichloromethane (1:1, 1L) and finally dichloromethane to afford 7,8-dihydrofuro[2,3-g]indole (230 mg, 5.4%) as a white solid. IR νmax (Nujol)/cm−1 3382, 2925, 2854, 1644, 1618, 1491, 1463, 1441, 1435, 1368, 1326, 1234, 1140, 1021, 970, 793, 719, 622, 533 and 475; NMR (400 MHz, CDCl3) δH 3.31 (2H, t, J 8.5 Hz), 4.66 (2H, t, J 8.5 Hz), 6.51 (1H, dd, J2, 3.5 Hz), 6.73 (1H, d, J 8 Hz), 7.06 (1H, dd, J2, 3.5 Hz), 7.39 (1H, d, J 8.5 Hz) and 7.83 (1H, brs). Also collected were 5,6-dihydrofuro[3,2-f]indole (667 mg, 15.6%) and mixed fractions (2.94 g, 68.7%). The mixed isomers were further separated by flash column chromatography [SiO2; ethyl acetate-heptane (1:3)] to afford afford 7,8-dihydrofuro[2,3-f]indole (408 mg, 9.5%) as a white solid and 5,6-dihydrofuro[3,2-f]indole (690 mg, 16%).
Name
7,8-dihydrofuro[2,3-g]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,6-dihydrofuro[3,2-f]indole-2-carboxylic acid
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1C(O)=O.O1C2C=C3C(CCN3)=CC=2C=C1C(O)=O.CCCCCCC>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
7,8-dihydrofuro[2,3-g]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=C3C(=C12)CCO3)C(=O)O
Name
5,6-dihydrofuro[3,2-f]indole-2-carboxylic acid
Quantity
5.46 g
Type
reactant
Smiles
O1C(=CC=2C=C3CCNC3=CC21)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
WASH
Type
WASH
Details
The column was eluted with heptane (1.5 L)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C3C(=C12)CCO3
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.